S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate

Cysteine crosslinking Homobifunctional sulfhydryl reagent Protein structure probing

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate (CAS 180510-68-3; also cross-referenced as 90993-34-3), IUPAC name N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine, is a symmetrical homobifunctional sulfonothioate (C₆H₁₆N₂O₂S₂, MW 212.3 g/mol) bearing two terminal secondary N-methylamino groups. It belongs to the methanethiosulfonate (MTS) reagent family—widely employed for thiol-specific covalent modification of cysteine residues in protein structure–function studies.

Molecular Formula C6H16N2O2S2
Molecular Weight 212.3 g/mol
CAS No. 180510-68-3
Cat. No. B12802960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate
CAS180510-68-3
Molecular FormulaC6H16N2O2S2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESCNCCSS(=O)(=O)CCNC
InChIInChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3
InChIKeyOMFGLVLQXPQVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate (CAS 180510-68-3): Structural Identity and Reagent-Class Positioning for Procurement Decisions


S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate (CAS 180510-68-3; also cross-referenced as 90993-34-3), IUPAC name N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine, is a symmetrical homobifunctional sulfonothioate (C₆H₁₆N₂O₂S₂, MW 212.3 g/mol) bearing two terminal secondary N-methylamino groups . It belongs to the methanethiosulfonate (MTS) reagent family—widely employed for thiol-specific covalent modification of cysteine residues in protein structure–function studies . Unlike the well-characterized mono-functional MTS probes (MTSEA, MTSET, MTSES), this compound carries two thiol-reactive sulfonothioate linkages on a compact ethane-bridged scaffold, positioning it as a potentially membrane-permeant, positively charged homobifunctional crosslinker. Published experimental data specific to this compound are extremely sparse; consequently, much of the differential evidence presented below is derived from structural analysis and class-level inference based on the MTS family.

Why MTS Reagent Substitution Is Not Permissible: The Case for Confirming S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate Identity Before Procurement


Methanethiosulfonate reagents are not interchangeable. Reactivity toward cysteine thiols varies substantially among family members: MTSET reacts with small sulfhydryl compounds 2.5-fold faster than MTSEA and 10-fold faster than MTSES , while aqueous hydrolysis half-lives at pH 7.5 range from ~10 min (MTSET) to ~20 min (MTSES) [1]. Charge state governs membrane permeability and target-site accessibility—permanently cationic MTSET is membrane-impermeant, whereas the primary amine of MTSEA can cross membranes under certain conditions [2]. A homobifunctional scaffold introduces an entirely distinct functional dimension: the ability to crosslink two cysteine residues within a defined spatial window. S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate differs from every commercial mono-functional MTS reagent by combining (i) two reactive sulfonothioate centers, (ii) a compact ethane-sulfonothioate-ethane bridge, and (iii) two titratable secondary amines (predicted pKₐ ~10.5) that confer a +2 charge at physiological pH. Substituting any mono-functional MTS reagent—or even a neutral homobifunctional crosslinker such as MTS-2-MTS—would fundamentally alter the charge, geometry, and functional valency of the modification, rendering the experiment non-comparable.

Quantitative Differentiation Evidence for S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate Versus Closest MTS Comparators


Homobifunctional Reactivity Versus Mono-Functional MTS Reagents: Functional Valency Determines Crosslinking Capability

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a homobifunctional reagent carrying two thiol-reactive sulfonothioate groups, whereas MTSEA (CAS 16599-33-0), MTSET (CAS 155450-09-8), and MTSES (CAS 184644-83-5) each carry exactly one reactive center . This structural distinction is binary and categorical: mono-functional reagents can modify only a single cysteine residue per molecule, while the homobifunctional architecture of the target compound enables covalent crosslinking of two proximal cysteine residues. The functional valency difference is 2:1. The closest homobifunctional comparator, 1,2-ethanediyl bismethanethiosulfonate (MTS-2-MTS, CAS 55-95-8), also carries two MTS groups but on a 4-atom spacer arm terminating in methyl groups (neutral, MW 250.36), whereas the target compound extends each arm with a charged methylaminoethyl group, substantially altering both spacer length (~8 atoms between terminal nitrogens) and charge state .

Cysteine crosslinking Homobifunctional sulfhydryl reagent Protein structure probing

Charge State at Physiological pH: Predicted +2 Net Charge Distinguishes Target from All Common MTS Reagents

The target compound bears two secondary N-methylamino groups. Aliphatic secondary amines exhibit pKₐ values in the range 10.5–11.0; at pH 7.4, both amines are >99.9% protonated, yielding a net charge of approximately +2 [1]. In contrast, MTSEA carries a single primary amine (pKₐ ~9.5–10; net charge +1 at pH 7.4), MTSET carries a quaternary ammonium group (permanently +1, pH-independent), MTSES bears a sulfonate group (permanently −1), and MTS-2-MTS is neutral [2]. The +2 charge of the target compound is unique within the MTS reagent family: no commercially available MTS probe carries a formal charge magnitude greater than |1|. This higher charge density is predicted to result in stronger electrostatic steering toward negatively charged protein surfaces (e.g., ion channel pore entrances), faster aqueous solubility, and reduced passive membrane permeability compared to MTSEA (+1), though experimental validation is lacking.

Electrostatic surface mapping Ion channel cysteine scanning Membrane permeability

Aqueous Hydrolysis Stability: Class-Level Inference Places Target Compound Within the MTS Stability Hierarchy

All MTS reagents undergo spontaneous hydrolysis in aqueous solution. Measured half-lives at pH 7.5 and room temperature are: MTSEA ~15 min, MTSET ~10 min, MTSES ~20 min . The hydrolysis rate is modulated by the electron-withdrawing character of the substituent attached to the sulfonothioate sulfur. The target compound's sulfonothioate groups are each attached to a -CH₂CH₂NH₂⁺CH₃ moiety; the electron-withdrawing effect of the protonated amine is expected to be intermediate between that of the protonated primary amine in MTSEA and the trimethylammonium group in MTSET, predicting an aqueous half-life in the range of ~10–15 min per reactive center. Critically, the homobifunctional nature introduces a sequential hydrolysis pathway: hydrolysis at one center does not destroy the second reactive group, potentially allowing stepwise modification protocols not feasible with mono-functional reagents. No direct experimental half-life data were identified for this compound in the open literature.

Reagent handling protocols Aqueous stability MTS hydrolysis half-life

Spacer Arm Geometry: Extended Charged Linker Differentiates Target from MTS-2-MTS for Crosslinking Applications

The target compound's spacer arm spans approximately 8 atoms between the two terminal nitrogen atoms (N-C-C-S-SO₂-C-C-N), corresponding to an estimated end-to-end distance of ~10–12 Å in an extended conformation . The closest homobifunctional MTS crosslinker, MTS-2-MTS (1,2-ethanediyl bismethanethiosulfonate), has a 4-atom spacer arm between its two sulfonothioate sulfur atoms (~5–6 Å end-to-end) and is neutral at all pH values . The longer, charged spacer of the target compound enables crosslinking of cysteine pairs separated by greater distances and with distinct electrostatic environments. MTS-2-MTS has been successfully employed to crosslink engineered cysteine pairs in CFTR (cystic fibrosis transmembrane conductance regulator) channels and the NhaA Na⁺/H⁺ antiporter [1]; the target compound's extended reach and positive charge would probe a different subset of cysteine pairs that are inaccessible to the shorter, neutral MTS-2-MTS. The longer poly(ethylene glycol)-based bis-MTS reagents (e.g., MTS-14-O4-MTS, ~20.8 Å spacer) provide greater reach but lack the charged amine termini that contribute to the target compound's unique electrostatic profile.

Crosslinking distance constraints Homobifunctional spacer arm Cysteine-cysteine distance measurement

High-Value Application Scenarios for S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate Based on Differentiated Structural Properties


Cysteine-Cysteine Crosslinking in Ion Channel Pore-Lining Studies Requiring a Positively Charged, Intermediate-Length Tether

In substituted cysteine accessibility method (SCAM) experiments on anion-selective channels (e.g., CFTR, CLC family, GABAₐ receptor), engineered cysteine pairs positioned at the pore entrance or within the transmembrane helix are exposed to a cationic electrostatic environment. The target compound's +2 charge at physiological pH directs it toward the negatively charged pore region, while its ~10–12 Å spacer span captures cysteine pairs separated by approximately one to two helical turns. Mono-functional MTS reagents (MTSEA, MTSET, MTSES) cannot provide crosslinking information, and the neutral MTS-2-MTS crosslinker (~5–6 Å) is too short to span the same residue pairs and lacks the electrostatic steering that enhances reaction rates at pore-lining sites [1]. The sequential hydrolysis feature of the homobifunctional scaffold further permits staged addition protocols where the first sulfonothioate group anchors the reagent while the second reacts with a nearby cysteine.

Electrostatic Surface Mapping of Multi-Subunit Protein Complexes Using a +2 Charged Probe

For protein complexes with extensive negatively charged surface patches (e.g., nucleic acid-binding proteins, ribosomal subunits, proteasome regulatory particles), the +2 charge of the target compound provides stronger electrostatic attraction than the +1 charge of MTSEA or MTSET, potentially enabling efficient labeling of cysteine residues in highly acidic microenvironments where mono-cationic probes exhibit poor reactivity. When used as a homobifunctional reagent rather than for simple modification, the compound can simultaneously report on both the spatial proximity and the electrostatic character of two cysteine residues within the complex, generating orthogonal structural constraints from a single experiment—an informational advantage over sequential application of two mono-functional reagents [2].

Stepwise Bioconjugation for Controlled Protein–Protein or Protein–Surface Crosslinking

The sequential hydrolysis kinetics of the homobifunctional scaffold enable staged bioconjugation strategies. In a first step, one sulfonothioate group is reacted with a target cysteine on a purified protein at controlled pH and short incubation time. After removal of excess reagent, the second reactive center—still intact due to the differential hydrolysis rate—can be directed toward a cysteine on a second protein, a modified surface, or a labeling moiety [1]. This stepwise protocol is fundamentally impossible with mono-functional MTS reagents (which are consumed in a single reaction) and difficult to control with symmetric homobifunctional NHS-ester or maleimide crosslinkers that react with lysines or cysteines in a single kinetic phase. The intermediate hydrolysis stability (~10–15 min) provides a practical working window for sequential addition that is not available with the rapidly hydrolyzed mono-functional reagents.

Calibration of Computational Models for MTS Reagent Docking and Reactivity Prediction

Computational chemists and structural biologists developing molecular dynamics or docking models of MTS–cysteine reactivity require experimental datasets spanning diverse charge states and geometries. The target compound, as the only MTS-family member with a +2 charge and homobifunctional architecture, fills a critical gap in the parameterization space. Quantitative data on its reaction rates with model thiols (e.g., glutathione, β-mercaptoethanol), its pH-dependent hydrolysis profile, and its crosslinking efficiency versus inter-cysteine distance would enable more accurate in silico prediction of MTS modification patterns in proteins of unknown structure, supporting rational reagent selection in structural genomics and drug-target identification programs [2].

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